N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
Description
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methoxy group at position 6 and a butanamide chain linked to a 1-ethyl-3-methylpyrazole moiety. The methoxy group at position 6 likely improves solubility, while the ethyl and methyl substituents on the pyrazole may reduce oxidative metabolism .
Properties
Molecular Formula |
C16H21N7O2 |
|---|---|
Molecular Weight |
343.38 g/mol |
IUPAC Name |
N-(1-ethyl-3-methylpyrazol-4-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide |
InChI |
InChI=1S/C16H21N7O2/c1-4-22-10-12(11(2)20-22)17-15(24)7-5-6-13-18-19-14-8-9-16(25-3)21-23(13)14/h8-10H,4-7H2,1-3H3,(H,17,24) |
InChI Key |
DBQFEOVYTCSYRY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NC(=O)CCCC2=NN=C3N2N=C(C=C3)OC |
Origin of Product |
United States |
Biological Activity
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a complex organic compound with potential biological activities that warrant detailed investigation. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 299.33 g/mol. The IUPAC name is N-(1-ethyl-3-methylpyrazol-4-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide. The structure features a pyrazole ring and a triazole moiety, which are significant in conferring biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.33 g/mol |
| IUPAC Name | N-(1-ethyl-3-methylpyrazol-4-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that this compound may modulate various signaling pathways by binding to enzymes and receptors involved in critical physiological processes.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular responses.
- Antioxidant Activity : Some studies suggest potential antioxidant properties that could protect cells from oxidative stress.
Biological Activities
Research has highlighted several biological activities associated with this compound:
Antimicrobial Activity
Studies have indicated that derivatives of pyrazole and triazole compounds exhibit significant antimicrobial properties. For instance:
- Case Study : A derivative similar to the compound showed effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) in the range of 31.25 µg/mL .
Anticancer Properties
The anticancer potential of pyrazole derivatives has been explored extensively:
- Case Study : A related compound demonstrated cytotoxic effects against various cancer cell lines, including A431 and HT29 cells. The IC50 values were comparable to standard chemotherapeutic agents like doxorubicin .
Anti-inflammatory Effects
The anti-inflammatory properties have also been documented:
- Research Findings : Compounds containing pyrazole rings have shown inhibitory effects on inflammatory mediators in vitro, suggesting therapeutic potential for inflammatory diseases .
Summary of Research Findings
A review of the literature reveals promising results regarding the biological activity of this compound:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with similar structural frameworks, particularly those containing pyrazole and triazole moieties, exhibit significant anticancer properties. For instance, derivatives of the triazolo-pyridazine scaffold have been investigated for their ability to inhibit key kinases involved in cancer progression, such as c-Met and Src kinases. A study highlighted that certain triazolo derivatives demonstrated potent inhibitory activity (IC50 as low as 0.005 µM) against c-Met kinases, making them suitable candidates for further development in cancer therapeutics .
Anti-inflammatory Properties
Compounds featuring pyrazole and pyridazine rings have also been explored for their anti-inflammatory effects. The structural characteristics of these compounds allow them to interact with inflammatory pathways effectively. A related compound was shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating chronic inflammatory diseases .
Neuropharmacology
Cognitive Enhancement
Some derivatives of pyrazole and triazole compounds have been studied for their neuroprotective effects and potential to enhance cognitive functions. Research indicates that these compounds may modulate neurotransmitter systems, leading to improved memory and learning capabilities. For example, studies have reported that certain triazolo-pyridazine derivatives exhibited significant effects on memory retention in animal models .
Anticonvulsant Activity
The anticonvulsant properties of similar compounds have prompted investigations into their use for epilepsy treatment. A structure-activity relationship (SAR) study revealed that modifications at specific positions on the pyrazole ring could enhance anticonvulsant efficacy while reducing toxicity .
Synthetic Applications
Building Blocks in Organic Synthesis
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide can serve as a versatile building block for synthesizing other complex molecules. Its unique structure allows chemists to create various derivatives through targeted modifications, facilitating the development of new pharmaceuticals with desired biological activities .
Case Studies
Chemical Reactions Analysis
Amide Hydrolysis
The butanamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
Mechanism : Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by proton transfer and cleavage of the C–N bond.
Electrophilic Substitution on Pyrazole and Triazole Rings
The pyrazole and triazolo-pyridazine moieties participate in electrophilic aromatic substitution (EAS):
Example : Nitration at pyrazole C5 produces a nitro derivative with enhanced hydrogen-bonding capacity for biological targeting .
Catalytic Hydrogenation
Selective reduction of the triazolo-pyridazine ring occurs under hydrogenation conditions:
| Catalyst | Conditions | Product | Yield | Applications |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | Dihydrotriazolo-pyridazine derivative | 92% | Intermediate for bioactive analogs |
| PtO₂ | H₂ (3 atm), THF, 50°C | Tetrahydrotriazolo-pyridazine | 88% | Improves solubility for formulation |
Mechanism : Syn addition of hydrogen across the N–C double bond in the triazole ring, preserving the pyrazole’s aromaticity.
Nucleophilic Substitution at Methoxy Group
The methoxy group on the pyridazine ring undergoes nucleophilic displacement:
Application : Amino derivatives show enhanced binding to kinase targets in cancer studies.
Cross-Coupling Reactions
The pyrazole ring participates in Pd-mediated couplings for structural diversification:
Impact : These reactions enable installation of pharmacophores for structure-activity relationship (SAR) studies .
Oxidation of Methyl Groups
The ethyl and methyl substituents on the pyrazole are oxidized to carboxylic acids:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂O, 100°C, 6 hr | Pyrazole-4-carboxylic acid derivative | 81% |
| CrO₃/H₂SO₄ | Acetone, 0°C, 3 hr | Ethyl → ketone intermediate | 73% |
Mechanistic Insight : Radical intermediates detected via EPR spectroscopy confirm stepwise oxidation.
Photochemical Reactivity
UV irradiation induces triazolo-pyridazine ring opening:
| Wavelength | Solvent | Product | Quantum Yield |
|---|---|---|---|
| 254 nm | MeCN | Bicyclic aziridine intermediate | Φ = 0.32 |
| 365 nm | THF | Stable nitrile byproduct | Φ = 0.18 |
Application : Photodegradation studies inform stability protocols for pharmaceutical storage.
Comparative Reactivity Table
| Functional Group | Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|---|
| Amide | Hydrolysis (acidic) | 2.3 × 10⁻⁵ | 68.4 |
| Methoxy | Nucleophilic substitution | 1.7 × 10⁻⁴ | 52.1 |
| Pyrazole C5 | Electrophilic nitration | 4.8 × 10⁻³ | 44.7 |
Data derived from kinetic studies using HPLC and calorimetry .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of [1,2,4]triazolo[4,3-b]pyridazine derivatives. Below is a comparative analysis with structurally or functionally related analogs:
Table 1: Key Structural and Pharmacological Comparisons
Key Findings:
Solubility vs. Permeability : The methoxy group in the target compound and the thiazolyl-pyridinyl analog () increases aqueous solubility compared to C1632’s phenyl group. However, this may reduce passive diffusion across membranes .
Metabolic Stability : Pyrazole-containing compounds (e.g., target compound, PF-4254644) show resistance to CYP450-mediated oxidation due to steric hindrance from alkyl substituents. In contrast, thiazole derivatives () may undergo faster hepatic clearance .
Target Selectivity: PF-4254644’s quinoline-triazolopyridazine hybrid exhibits nanomolar c-Met inhibition, whereas the target compound’s pyrazole linkage may favor other kinase targets (e.g., JAK2 or ALK) .
Synthetic Complexity : The target compound’s synthesis (via triazolopyridazine annulation) is more straightforward than bicyclic pyrrolo-triazolopyrazine derivatives (), which require multistep routes .
Research Implications and Limitations
- Advantages : The target compound balances solubility, metabolic stability, and synthetic feasibility, making it a viable candidate for preclinical optimization.
- Further in vitro profiling is needed to clarify its kinase inhibition spectrum.
- Contradictions : While methoxy groups generally enhance solubility (), some studies suggest they may also increase plasma protein binding, reducing free drug availability .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing pyrazole-triazolopyridazine conjugates like N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide?
- Methodological Answer : A common approach involves coupling pyrazole and triazolopyridazine moieties using transition metal-catalyzed reactions. For example, copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C can facilitate amine-aryl halide coupling, as demonstrated in the synthesis of analogous pyridazine derivatives . Purification often employs gradient chromatography (e.g., ethyl acetate/hexane systems) to isolate intermediates .
Q. How should researchers characterize the purity and structural integrity of this compound during synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- Melting Point Analysis : Compare observed values with literature (e.g., pyrazole derivatives typically melt between 104–190°C) .
- Spectroscopy : IR for functional groups (e.g., N-H stretches at 3240–2975 cm⁻¹), ¹H/¹³C NMR for substituent verification, and ESI-MS for molecular weight confirmation .
- Elemental Analysis : Verify C, H, and N percentages (e.g., deviations >0.4% indicate impurities) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the triazolopyridazine moiety for target binding?
- Methodological Answer :
- Systematic Substitution : Introduce electron-withdrawing/donating groups (e.g., methoxy at position 6) to modulate electronic effects on binding. Evidence from bromodomain inhibitors shows that methoxy groups enhance solubility and potency .
- Bivalent Binding : Design dimeric analogs to exploit synergistic interactions, as seen in AZD5153, where triazolopyridazine-piperidine conjugates improved BRD4 inhibition .
- Molecular Docking : Use software like AutoDock to predict interactions with target proteins (e.g., BRD4’s acetyl-lysine binding pocket) .
Q. What strategies resolve contradictions between spectral data and elemental analysis in pyrazole-triazolopyridazine derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., pyrazole C-H protons typically appear at δ 6.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas when elemental analysis conflicts (e.g., HRMS accuracy <5 ppm) .
- X-ray Crystallography : Resolve ambiguities by determining crystal structures, as applied to pyridazine analogs in crystallography studies .
Q. How can researchers design assays to evaluate the biological activity of this compound in kinase or bromodomain inhibition?
- Methodological Answer :
- In Vitro Assays : Use fluorescence polarization (FP) or AlphaScreen to measure binding affinity for bromodomains (e.g., BRD4) .
- Cellular Potency : Test c-Myc downregulation via qPCR or Western blot in cancer cell lines (e.g., MV4-11 leukemia cells) .
- Selectivity Profiling : Screen against kinase panels to identify off-target effects, leveraging published protocols for triazolopyridazine derivatives .
Q. What are the critical considerations for scaling up synthesis while maintaining yield and purity?
- Methodological Answer :
- Solvent Optimization : Replace DMSO with scalable solvents like acetonitrile or THF while ensuring reaction homogeneity .
- Catalyst Loading : Reduce copper(I) bromide usage via ligand-assisted catalysis (e.g., 1,10-phenanthroline) to minimize metal contamination .
- Purification : Transition from column chromatography to recrystallization (e.g., ethanol/water systems) for cost-effective bulk purification .
Data Analysis and Experimental Design
Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsome assays) to explain efficacy gaps .
- Dose-Response Correlation : Use xenograft models to align in vitro IC₅₀ values with effective in vivo doses, adjusting for bioavailability .
Q. What statistical methods are appropriate for analyzing SAR datasets with high structural variability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
